Boc-His-Gly-OH chemical structure and properties
Boc-His-Gly-OH chemical structure and properties
An In-Depth Technical Guide to Nα-(tert-Butyloxycarbonyl)-L-histidyl-glycine (Boc-His-Gly-OH): Properties, Synthesis, and Strategic Applications
Executive Summary
This technical guide provides a comprehensive overview of Nα-(tert-Butyloxycarbonyl)-L-histidyl-glycine (Boc-His-Gly-OH), a dipeptide building block essential for peptide synthesis and drug development. We delve into its chemical structure, physicochemical properties, and detailed protocols for its synthesis and application. A central focus of this guide is to provide field-proven insights into navigating the synthetic challenges associated with its unprotected histidine imidazole side chain, particularly the risk of racemization. This document is intended for researchers, chemists, and drug development professionals seeking to strategically incorporate the His-Gly motif into biologically active peptides, offering both foundational knowledge and practical, validated methodologies.
Introduction to Boc-His-Gly-OH
The strategic incorporation of specific amino acid sequences is fundamental to designing peptides with desired biological functions. The histidyl-glycine (His-Gly) motif is of particular interest due to the unique properties contributed by each residue.
The Strategic Importance of the His-Gly Motif
Histidine is a highly versatile amino acid, owing to its imidazole side chain.[1] This side chain has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor, a function critical to the catalytic activity of many enzymes.[1][2] It plays a key role in protein interactions, metal ion chelation (e.g., zinc, copper, nickel), and proton transport, making it a frequent constituent of active sites in metalloproteins and a precursor to the neurotransmitter histamine.[2][3][4]
Glycine, the simplest amino acid, lacks a side chain.[5] This absence of steric hindrance imparts a high degree of conformational flexibility to the peptide backbone.[5] In a peptide sequence, glycine can act as a "hinge," allowing for turns and specific secondary structures that might otherwise be inaccessible. However, this flexibility can also promote peptide aggregation during solid-phase synthesis, a challenge that must be managed.[5]
The combination in Boc-His-Gly-OH provides a building block that introduces both a potent catalytic/binding site and a point of structural flexibility.
The Role of the Nα-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in peptide synthesis.[6][7] It is classified as an acid-labile protecting group, meaning it is stable under neutral and basic conditions but can be cleanly removed with moderate to strong acids, such as trifluoroacetic acid (TFA).[7][8][9]
The primary function of the Boc group on the α-amino (Nα) terminus of the histidine residue is to prevent self-polymerization during the activation of the C-terminal carboxyl group for peptide bond formation.[8] By rendering the N-terminal amine unreactive, the carboxyl group can be selectively coupled to the free amine of another amino acid or a resin-bound peptide chain. The Boc group's acid lability makes it a cornerstone of the "Boc/Bzl" protection strategy in solid-phase peptide synthesis (SPPS).[10]
Chemical Structure and Physicochemical Properties
Chemical Structure Elucidation
-
IUPAC Name: 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetic acid
-
Molecular Formula: C₁₃H₂₀N₄O₅
-
Molecular Weight: 312.32 g/mol
The structure consists of an L-histidine residue whose α-amino group is protected by a Boc group. Its carboxyl group is linked via a peptide bond to the amino group of a glycine residue. The imidazole side chain of the histidine is notably unprotected.
Physicochemical Properties
The quantitative data for this specific dipeptide must be determined empirically. However, based on analogous compounds, the following properties can be expected.
| Property | Expected Value/Observation | Rationale / Source(s) |
| Appearance | White to off-white solid | Common for protected amino acids and peptides.[11] |
| Purity (NMR/HPLC) | ≥97.0% | Standard for peptide synthesis reagents.[11] |
| Solubility | Soluble in DMF, DMSO, DCM (with potential difficulty), and aqueous base. | The free carboxylic acid imparts some polar character, while the Boc group and peptide backbone favor organic solvents.[11] |
| Storage | Powder: -20°C for long-term stability. In solvent: -80°C. | Standard practice to prevent degradation.[11] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the structure and purity of Boc-His-Gly-OH.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector at approximately 1.4 ppm. Other key signals would include the α-protons of histidine and glycine, the β-protons of histidine adjacent to the imidazole ring, and distinct signals for the C2 and C5 protons of the imidazole ring.
-
¹³C NMR: The carbon spectrum provides unambiguous confirmation. Key resonances to identify include the carbonyl and quaternary carbons of the Boc group, the carbonyl carbons of the peptide bond and the C-terminal acid, and the distinct signals for the carbons of the histidine and glycine residues.[12]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound, verifying the successful synthesis of the dipeptide.[12]
Synthesis and Purification
Synthetic Strategy: Navigating an Unprotected Histidine Side Chain
The synthesis of Boc-His-Gly-OH presents a significant challenge: the nucleophilic imidazole side chain of histidine is unprotected. This creates two primary risks during the activation of the histidine carboxyl group for coupling:
-
Racemization: The imidazole nitrogen can act as an intramolecular base, abstracting the α-proton of the activated histidine.[13][14] This leads to the formation of an achiral intermediate, resulting in a loss of stereochemical integrity (epimerization) and yielding a mixture of L- and D-isomers.[14][15]
-
Side-Chain Acylation: The imidazole ring can be acylated by the activated carboxyl group, leading to undesired byproducts and reducing the yield of the target dipeptide.[13]
Expert Rationale: Given these risks, derivatives like Boc-His(Boc)-OH or Boc-His(Trt)-OH are often preferred as they protect the imidazole nitrogen, significantly suppressing these side reactions.[16][17] However, a scientist might choose to synthesize or use Boc-His-Gly-OH with an unprotected side chain for several strategic reasons:
-
The imidazole nitrogen is required for a subsequent, specific chemical modification.
-
The final peptide is very short, and the potential yield loss is acceptable when weighed against the cost and additional deprotection steps required for side-chain-protected variants.
-
The coupling conditions can be precisely controlled (e.g., using in situ activating reagents with short activation times) to minimize the window for side reactions.
Detailed Protocol: Solution-Phase Synthesis of Boc-His-Gly-OH
This protocol describes a standard solution-phase coupling using an N-hydroxysuccinimide (NHS) ester of Boc-L-histidine.
Step 1: Activation of Boc-L-His-OH
-
Dissolution: Dissolve Boc-L-His-OH (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
-
Activation: Cool the solution to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) dissolved in a minimal amount of anhydrous DCM.
-
Reaction: Stir the mixture at 0°C for 1 hour and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Isolation: Filter off the DCU precipitate and wash it with a small amount of DCM. Concentrate the filtrate under reduced pressure to obtain the crude Boc-L-His-OSu ester. Use this immediately in the next step.
-
Scientist's Note: Pre-forming the active ester separates the activation step from the coupling, which can help control the reaction. DCC is a potent but common dehydrating agent; alternatives like DIC/HOBt can also be used.[15]
-
Step 2: Coupling to Glycine
-
Preparation: Dissolve Glycine (1.2 eq) in a 1:1 mixture of Dioxane and water, adding sodium bicarbonate (2.5 eq) to maintain a basic pH (~8-9).
-
Coupling: Cool the glycine solution to 0°C. Add the crude Boc-L-His-OSu ester from the previous step, dissolved in a minimal amount of Dioxane.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Work-up: Acidify the reaction mixture to pH ~3 with cold 1N HCl. Extract the product into Ethyl Acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Boc-His-Gly-OH.
-
Rationale: The reaction is run under basic conditions to ensure the amine of glycine is deprotonated and nucleophilic. The acidic work-up protonates the C-terminal carboxylate, allowing for extraction into an organic solvent.
-
Purification and Quality Control
The crude product must be purified to be suitable for further use.
-
Purification: Purification is typically achieved by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane.
-
Quality Control: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).[18] The identity is confirmed by NMR and Mass Spectrometry as described in Section 2.3.
Core Applications in Peptide Synthesis
The primary application of Boc-His-Gly-OH is as a dipeptide building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). Using a pre-formed dipeptide can improve the efficiency of synthesizing challenging sequences and reduces the number of coupling cycles.
Experimental Protocol: Coupling of Boc-His-Gly-OH in Boc-SPPS
This protocol outlines a single cycle for coupling Boc-His-Gly-OH onto a resin-bound free amine.
-
Resin Swelling: Swell the peptide-resin (e.g., Merrifield resin with a previously coupled amino acid) in DMF for at least 30 minutes.[15]
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with 10% Diisopropylethylamine (DIEA) in DMF (v/v) for 2 minutes (repeat twice).[10]
-
Wash the resin with DMF (5x) to remove excess base.[10]
-
Rationale: The deprotected amine exists as a trifluoroacetate salt and must be neutralized to the free amine to be nucleophilic for the subsequent coupling reaction.[10]
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-His-Gly-OH (3 eq relative to resin loading) and HBTU (2.9 eq) in a minimal amount of DMF.[16]
-
Add DIEA (6 eq) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.[16]
-
-
Monitoring and Washing:
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative test (yellow beads) indicates the absence of free primary amines and a complete coupling.[16]
-
If the test is positive (blue/purple beads), the coupling step should be repeated.
-
Upon completion, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents.
-
The resin is now ready for the next deprotection cycle to continue peptide elongation.
The Deprotection of the Nα-Boc Group
The cleavage of the Boc group is a cornerstone of this chemistry. The mechanism involves protonation of the carbonyl oxygen by TFA, followed by the loss of the carbamic acid and the formation of a stable tert-butyl cation.[20] The carbamic acid then spontaneously decarboxylates to release the free amine and carbon dioxide.[6][20]
It is crucial to include "scavengers" such as triisopropylsilane (TIS) or anisole in the deprotection or final cleavage cocktails.[19] The highly reactive tert-butyl cation can otherwise cause side reactions, such as the alkylation of nucleophilic side chains like those of tryptophan or methionine.[10][19]
Visualizations and Workflows
Diagram 1: Boc Deprotection Mechanism
Caption: The acid-catalyzed removal of the Boc protecting group.
Diagram 2: Boc-SPPS Coupling Cycle Workflow
Caption: A typical workflow for incorporating an amino acid using Boc-SPPS.
Conclusion
Nα-(tert-Butyloxycarbonyl)-L-histidyl-glycine is a valuable, albeit challenging, dipeptide for synthetic chemists. Its structure combines the potent functionality of histidine with the conformational flexibility of glycine. While the unprotected imidazole side chain necessitates careful control of reaction conditions to mitigate the significant risk of racemization, its use is strategic in scenarios requiring a free imidazole for subsequent modifications or in the efficient synthesis of short peptide sequences. The protocols and insights provided in this guide offer a framework for the successful synthesis, purification, and application of Boc-His-Gly-OH, empowering researchers to leverage its unique properties in the development of novel peptides and therapeutics.
References
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Study.com. (n.d.). Histidine Structure, Properties & Function. Retrieved from Study.com. [Link]
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Modern Ahem. (2024). Understanding the Role of L-Histidine HCl in Protein Synthesis. Retrieved from Modern Ahem. [Link]
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Gapsys, V., et al. (2013). The multiple roles of histidine in protein interactions. Journal of Cheminformatics. [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from Organic Syntheses. [Link]
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J&K Scientific LLC. (2026). BOC Protection and Deprotection. Retrieved from J&K Scientific. [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]
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Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from Chemistry Steps. [Link]
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Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from Wikipedia. [Link]
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PubChem. (n.d.). Boc-His(Trt)-Gly-OH. Retrieved from PubChem. [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec. [Link]
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Wikipedia. (n.d.). Histidine. Retrieved from Wikipedia. [Link]
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BZ Chemical. (2019). BOC Protection and Deprotection. Retrieved from BZ Chemical. [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTec. [Link]
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CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from CEM Corporation. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from The Royal Society of Chemistry. [Link]
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